molecular formula C8H7N3O2 B13091008 2-(2-Amino-4-nitrophenyl)acetonitrile CAS No. 1261551-44-3

2-(2-Amino-4-nitrophenyl)acetonitrile

Cat. No.: B13091008
CAS No.: 1261551-44-3
M. Wt: 177.16 g/mol
InChI Key: MHFQVBLHPHNWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H7N3O2 It is characterized by the presence of both an amino group and a nitro group attached to a benzene ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration of 2-Aminophenylacetonitrile: : One common method involves the nitration of 2-aminophenylacetonitrile. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and avoid over-nitration.

  • Amination of 2-Nitrophenylacetonitrile: : Another route involves the amination of 2-nitrophenylacetonitrile. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, or by using chemical reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of 2-(2-Amino-4-nitrophenyl)acetonitrile typically involves large-scale nitration and reduction processes. The choice of method depends on the availability of starting materials and the desired purity of the final product. Continuous flow reactors are often used to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : The nitro group in 2-(2-Amino-4-nitrophenyl)acetonitrile can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

  • Substitution: : The amino group can undergo various substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

  • Oxidation: : Although less common, the amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nitrating Agents: Concentrated nitric acid and sulfuric acid.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

    Reduction: 2-(2-Amino-4-aminophenyl)acetonitrile.

    Substitution: Various acylated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Amino-4-nitrophenyl)acetonitrile has several applications in scientific research:

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Pharmaceuticals: : The compound’s derivatives are investigated for their potential as therapeutic agents, including antimicrobial and anticancer properties.

  • Materials Science: : It is used in the development of novel materials with specific electronic or optical properties, such as dyes and pigments.

  • Biological Studies: : Its derivatives are studied for their interactions with biological molecules, which can provide insights into enzyme mechanisms and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-nitrophenyl)acetonitrile and its derivatives depends on the specific application:

  • Pharmaceuticals: : The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of both amino and nitro groups allows for diverse interactions with biological molecules.

  • Materials Science: : The electronic properties of the compound can be exploited in the design of materials with specific conductive or fluorescent properties.

Comparison with Similar Compounds

2-(2-Amino-4-nitrophenyl)acetonitrile can be compared with other similar compounds:

  • 2-(4-Nitrophenyl)acetonitrile: : Lacks the amino group, which limits its reactivity and applications compared to this compound.

  • 2-(2-Amino-4-chlorophenyl)acetonitrile:

  • 2-(2-Amino-4-methylphenyl)acetonitrile: : The presence of a methyl group instead of a nitro group changes its electronic properties and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable intermediate in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No.

1261551-44-3

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-(2-amino-4-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H7N3O2/c9-4-3-6-1-2-7(11(12)13)5-8(6)10/h1-2,5H,3,10H2

InChI Key

MHFQVBLHPHNWLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.